molecular formula C5H3FIN B136646 3-Fluoro-2-iodopyridine CAS No. 146141-04-0

3-Fluoro-2-iodopyridine

Cat. No.: B136646
CAS No.: 146141-04-0
M. Wt: 222.99 g/mol
InChI Key: ZDGZTSMMMPDJLS-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodopyridine is a useful research compound. Its molecular formula is C5H3FIN and its molecular weight is 222.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Manipulation

3-Fluoro-2-iodopyridine serves as a versatile intermediate in the synthesis of various chemically complex structures. For instance, it is utilized in the creation of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are crucial in medicinal chemistry for generating pentasubstituted pyridines with desired functionalities. These functionalities are integral for subsequent chemical manipulations (Wu et al., 2022). Additionally, this compound and related compounds demonstrate significant utility in creating structural manifolds from a common precursor, where basicity gradients drive isomerization processes essential for constructing complex molecular structures (Schlosser & Bobbio, 2002).

Radiochemical Synthesis and Imaging

In the field of medical imaging, especially Positron Emission Tomography (PET), this compound derivatives are prominent. The synthesis of fluorine-18 labeled fluoropyridines, where this compound acts as a precursor, is critical. The stable incorporation of fluorine-18 into the 3-position of the pyridine ring enhances the potential of radiotracers due to the stable nature of fluorine at this position, contrary to its labile nature when located at the 2- or 6-position (Carroll et al., 2007).

Niche Applications and Methodologies

The compound is fundamental in the development of novel methodologies, such as the synthesis of pyridines substituted with five different elements, showcasing the versatility of this compound in accommodating various substituents (Kieseritzky & Lindström, 2010). Its role is also pivotal in regiochemical flexibility studies, where it's used to explore the functionalization of trihalopyridines at different positions, contributing significantly to pharmaceutical research by providing new building blocks (Bobbio & Schlosser, 2001).

Safety and Hazards

3-Fluoro-2-iodopyridine can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

3-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGZTSMMMPDJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364053
Record name 3-fluoro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146141-04-0
Record name 3-fluoro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-fluoro-2-iodopyridine synthesized in the study?

A1: The synthesis of this compound is achieved through a multi-step process starting from 5-chloro-2,3-difluoropyridine. This precursor undergoes several transformations, including hydrolysis, halogen exchange, and lithium-halogen exchange reactions, ultimately leading to the formation of this compound. The reaction scheme highlights the use of lithium diisopropylamide as a base and iodine as a halogen source to achieve the desired product. []

Q2: What is the significance of synthesizing compounds like this compound?

A2: The ability to selectively introduce halogens, particularly iodine, at specific positions on the pyridine ring is highly valuable in organic synthesis. Halogenated pyridines like this compound serve as versatile building blocks for further chemical transformations. The presence of iodine, specifically, allows for various coupling reactions, enabling the construction of more complex molecules. This is particularly relevant in medicinal chemistry and materials science, where the development of new drugs and advanced materials relies heavily on the availability of diverse and readily modifiable chemical entities. []

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